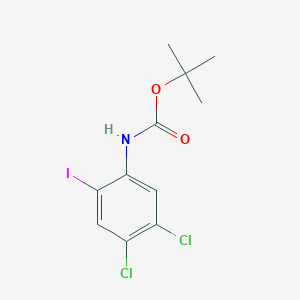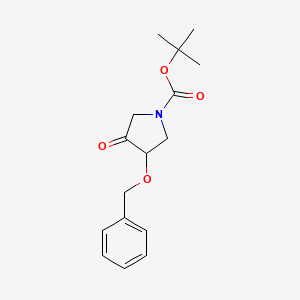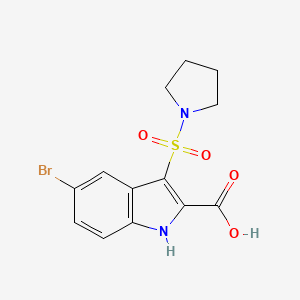
5-Bromo-3-(pyrrolidine-1-sulfonyl)-1H-indole-2-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-bromo-3-pyrrolidin-1-ylsulfonyl-1H-indole-2-carboxylic acid is a compound belonging to the class of indole derivatives. Indole derivatives are significant in both natural products and synthetic compounds due to their diverse biological activities and applications in various fields such as medicine, chemistry, and biology .
Métodos De Preparación
The synthesis of 5-bromo-3-pyrrolidin-1-ylsulfonyl-1H-indole-2-carboxylic acid typically involves the introduction of the bromine atom and the pyrrolidinylsulfonyl group to the indole core. The synthetic route may include steps such as bromination of the indole ring, followed by sulfonylation with pyrrolidine. Reaction conditions often involve the use of solvents like dimethylformamide (DMF) and catalysts to facilitate the reactions . Industrial production methods may scale up these reactions using continuous flow processes and optimized reaction conditions to ensure high yield and purity.
Análisis De Reacciones Químicas
5-bromo-3-pyrrolidin-1-ylsulfonyl-1H-indole-2-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions may involve reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The bromine atom in the compound can be substituted with other functional groups using nucleophilic substitution reactions.
Aplicaciones Científicas De Investigación
5-bromo-3-pyrrolidin-1-ylsulfonyl-1H-indole-2-carboxylic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mecanismo De Acción
The mechanism of action of 5-bromo-3-pyrrolidin-1-ylsulfonyl-1H-indole-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of its use .
Comparación Con Compuestos Similares
5-bromo-3-pyrrolidin-1-ylsulfonyl-1H-indole-2-carboxylic acid can be compared with other indole derivatives such as:
- 5-bromo-3-(pyrrolidin-1-ylsulfonyl)-1H-indole-2-carboxamide
- 5-bromo-3-[(pyrrolidin-1-yl)methyl]-1H-indole These compounds share similar structural features but differ in their functional groups and specific applications. The uniqueness of 5-bromo-3-pyrrolidin-1-ylsulfonyl-1H-indole-2-carboxylic acid lies in its specific combination of functional groups, which imparts distinct chemical and biological properties .
Propiedades
Número CAS |
918494-39-0 |
|---|---|
Fórmula molecular |
C13H13BrN2O4S |
Peso molecular |
373.22 g/mol |
Nombre IUPAC |
5-bromo-3-pyrrolidin-1-ylsulfonyl-1H-indole-2-carboxylic acid |
InChI |
InChI=1S/C13H13BrN2O4S/c14-8-3-4-10-9(7-8)12(11(15-10)13(17)18)21(19,20)16-5-1-2-6-16/h3-4,7,15H,1-2,5-6H2,(H,17,18) |
Clave InChI |
INPCTETUAZKWOV-UHFFFAOYSA-N |
SMILES canónico |
C1CCN(C1)S(=O)(=O)C2=C(NC3=C2C=C(C=C3)Br)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


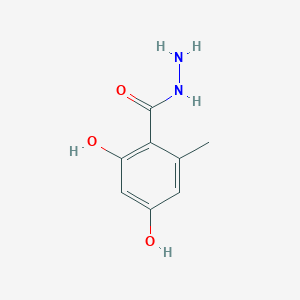
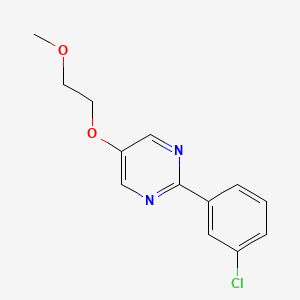

![3-[(4-Bromophenyl)methyl]-6-nitro-2-propylquinazolin-4-one](/img/structure/B13873204.png)

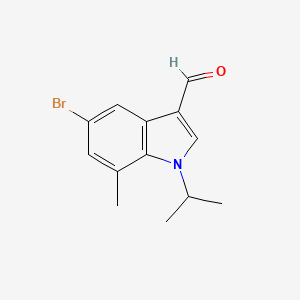

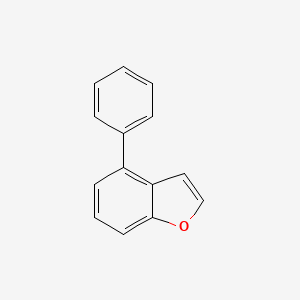
![Ethyl 4-methylthieno[3,2-b]pyrrole-5-carboxylate](/img/structure/B13873229.png)
![4-[2-[(2-Methylpropan-2-yl)oxycarbonyl]-1,3-thiazol-4-yl]butanoic acid](/img/structure/B13873234.png)

